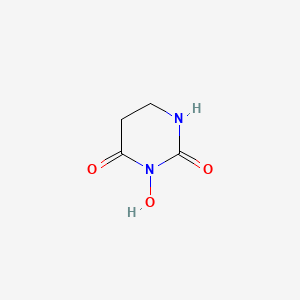![molecular formula C6H14N2O2 B14740400 N-[2-(2-hydroxyethylamino)ethyl]acetamide CAS No. 6291-96-9](/img/structure/B14740400.png)
N-[2-(2-hydroxyethylamino)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-hydroxyethylamino)ethyl]acetamide is a chemical compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(2-hydroxyethylamino)ethyl]acetamide can be synthesized through the reaction of 2-(2-aminoethylamino)ethanol with acetic anhydride . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethylamino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[2-(2-hydroxyethylamino)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical processes, including signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)acetamide: A simpler analog with similar properties but lacking the additional aminoethyl group.
2-(2-aminoethylamino)ethanol: A precursor in the synthesis of N-[2-(2-hydroxyethylamino)ethyl]acetamide with different functional groups.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its dual functional groups (hydroxyethyl and aminoethyl) provide versatility in both synthetic and industrial processes .
Properties
CAS No. |
6291-96-9 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]acetamide |
InChI |
InChI=1S/C6H14N2O2/c1-6(10)8-3-2-7-4-5-9/h7,9H,2-5H2,1H3,(H,8,10) |
InChI Key |
GZBCJNQAPSAHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




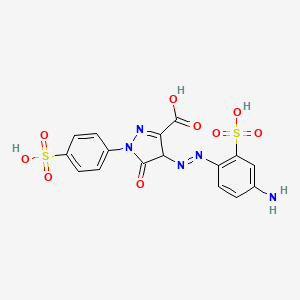
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)

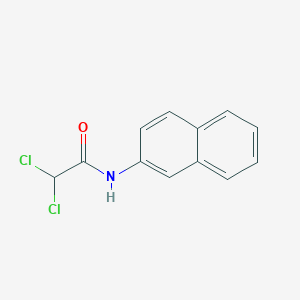
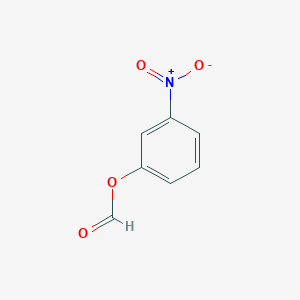

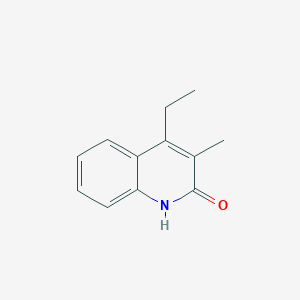
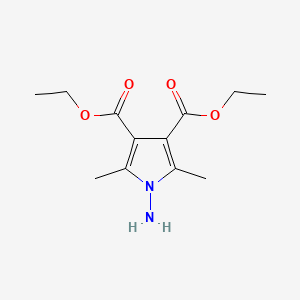

![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
